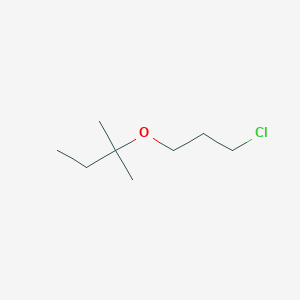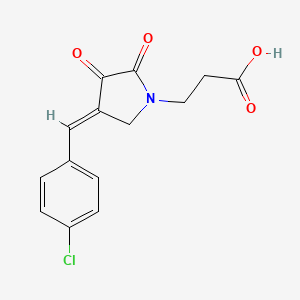
3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with a chlorobenzylidene group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid typically involves the condensation of 4-chlorobenzaldehyde with a pyrrolidine derivative under acidic or basic conditions
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as acids or bases are employed to facilitate the condensation reaction, and advanced purification techniques like chromatography are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the chlorobenzylidene group to a benzyl group.
Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(4-Hydroxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid: Similar structure but with a hydroxy group instead of a chlorine atom.
3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid: Contains a methoxy group instead of a chlorine atom.
3-(4-(4-Nitrobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid: Features a nitro group in place of the chlorine atom.
Uniqueness
The presence of the chlorine atom in 3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
76628-85-8 |
|---|---|
Formule moléculaire |
C14H12ClNO4 |
Poids moléculaire |
293.70 g/mol |
Nom IUPAC |
3-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C14H12ClNO4/c15-11-3-1-9(2-4-11)7-10-8-16(6-5-12(17)18)14(20)13(10)19/h1-4,7H,5-6,8H2,(H,17,18)/b10-7+ |
Clé InChI |
LYLGWSZBBILVAO-JXMROGBWSA-N |
SMILES isomérique |
C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C(=O)N1CCC(=O)O |
SMILES canonique |
C1C(=CC2=CC=C(C=C2)Cl)C(=O)C(=O)N1CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]guanidine;sulfuric acid](/img/structure/B12920687.png)

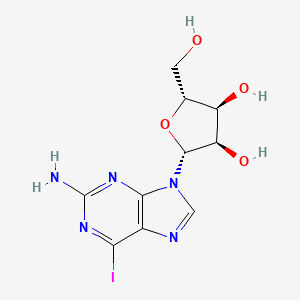


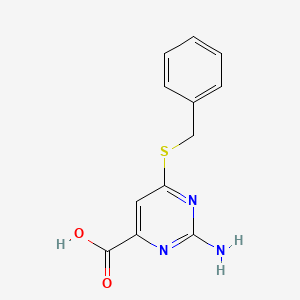

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one](/img/structure/B12920728.png)

![2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate](/img/structure/B12920748.png)
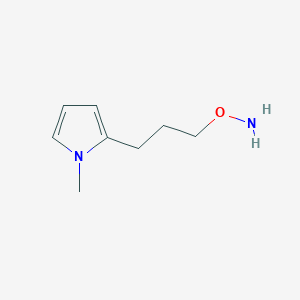
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)

